molecular formula C6H8F3N3O B2647147 3,4-dimethyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2009591-54-0

3,4-dimethyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2647147
CAS No.: 2009591-54-0
M. Wt: 195.145
InChI Key: LTKUWIQDYZFUAC-UHFFFAOYSA-N
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Description

3,4-Dimethyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For instance, the reaction between 3,4-dimethyl-1H-pyrazole-5-carboxylic acid hydrazide and 2,2,2-trifluoroethyl isocyanate under controlled conditions can yield the desired triazole ring.

  • Introduction of the Trifluoroethyl Group: : The trifluoroethyl group can be introduced via nucleophilic substitution reactions. For example, reacting 3,4-dimethyl-1H-1,2,4-triazole with 2,2,2-trifluoroethyl bromide in the presence of a base like potassium carbonate can result in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Products may include 3,4-dimethyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one ketones or acids.

    Reduction: Reduced forms of the triazole ring.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3,4-dimethyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of trifluoroethyl groups on biological activity. It may serve as a model compound for understanding the interactions between triazole derivatives and biological targets.

Medicine

In medicine, triazole derivatives are known for their antifungal and antibacterial properties. This compound could be investigated for potential pharmaceutical applications, including as a lead compound for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the agrochemical industry as a potential pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The trifluoroethyl group may enhance its binding affinity to certain molecular targets, thereby increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, lacking the methyl and trifluoroethyl substitutions.

    3,5-Dimethyl-1H-1,2,4-triazole: Similar structure but without the trifluoroethyl group.

    1-(2,2,2-Trifluoroethyl)-1H-1,2,4-triazole: Lacks the dimethyl substitutions.

Uniqueness

3,4-Dimethyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to the combination of its trifluoroethyl and dimethyl groups, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

4,5-dimethyl-2-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3O/c1-4-10-12(3-6(7,8)9)5(13)11(4)2/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKUWIQDYZFUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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